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Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536

AV-5080 is a potent, orally bioavailable inhibitor of influenza neuraminidase, demonstrating
significant antiviral activity against a broad range of influenza A and B virus strains, including
those resistant to currently available treatments. This guide provides an in-depth overview of
the chemical structure, properties, and preclinical data of AV-5080, intended for researchers,
scientists, and professionals in the field of drug development.

Chemical Structure and Properties

AV-5080, chemically named [(3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-
[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid], is a novel small molecule designed for
high-affinity binding to the active site of the influenza neuraminidase enzyme.[1]

Chemical Identifiers:

While a direct public database entry for the SMILES or InChl key of AV-5080 is not readily
available, its structure can be inferred from its IUPAC name and related synthesized
precursors. The core of the molecule is a cyclohexene ring with specific stereochemistry,
functionalized with a guanidinyl group, a fluoroacetylamino group, an ethylpropoxy group, and
a carboxylic acid.

Physicochemical Properties:

Specific experimental data on properties like melting point, boiling point, and solubility are not
publicly available. However, based on its structure, AV-5080 is expected to be a polar molecule
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with some degree of water solubility, aided by the presence of multiple hydrogen bond donors
and acceptors.

Biological Activity and Pharmacokinetics

AV-5080 has demonstrated potent inhibitory activity against influenza neuraminidase in both
enzymatic and cell-based assays. Its efficacy has also been confirmed in animal models of
influenza infection.

: i

Assay Type Influenza Strain ~ Metric Value (nM) Reference

o A/Duck/Minnesot
Neuraminidase

- a/1525/1981 IC50 0.03 [1]
Inhibition
(H5N1)
o A/Perth/265/200
Neuraminidase )
o 9 (HIN1, wild- IC50 0.07 [1]
Inhibition
type)
Cell-Based A/California/07/2

o - EC90 0.71+0.24
Antiviral Activity 009 (HIN1)

In Vivo Efficacy

In a lethal challenge mouse model of influenza A/Aichi/2/1969 (H3N2), oral administration of
AV-5080 resulted in a 90-100% survival rate at a dose of 25 mg/kg, which was comparable to
the efficacy of Oseltamivir.

Pharmacokinetics and Stability

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating the oral
bioavailability of AV-5080. The compound exhibits good stability in rat, dog, and human
plasma, with over 93% remaining after 24 hours of incubation.

Experimental Protocols
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Detailed methodologies for the key experiments cited are crucial for the evaluation and
potential replication of these findings.

Neuraminidase Inhibition Assay

Objective: To determine the concentration of AV-5080 that inhibits 50% of the influenza
neuraminidase enzyme activity (IC50).

Methodology:
A fluorometric assay based on the World Health Organization protocol is utilized.

Enzyme and Substrate: Recombinant influenza neuraminidase and the fluorescent substrate
2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA) are used.

Reaction Mixture: The test compound (AV-5080) at various concentrations is pre-incubated
with the neuraminidase enzyme in a buffer solution (e.g., 33 mM MES, pH 6.5, containing 4
mM CacCl2) for 30 minutes at 37°C.

Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture to a
final concentration of 0.1 mM.

Incubation: The reaction is incubated for 1 hour at 37°C.

Reaction Termination: The enzymatic reaction is stopped by adding a solution of 0.14 M
NaOH in 83% ethanol.

Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is
measured using a fluorometer with excitation and emission wavelengths of 365 nm and 450
nm, respectively.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus
the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

In Vivo Efficacy in Mouse Model
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Objective: To evaluate the protective effect of AV-5080 against a lethal influenza virus

challenge in mice.

Methodology:

Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.qg.,
10x MLD50) of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).

Drug Administration: AV-5080 is administered orally (e.g., by gavage) at various doses (e.g.,
1, 10, 25 mg/kg) starting from a specified time point relative to the virus challenge (e.g., 24
hours post-infection) and continued for a defined period (e.g., twice daily for 5 days). A
vehicle control group and a positive control group (e.g., Oseltamivir) are included.

Monitoring: Mice are monitored daily for a period of 14-21 days for signs of morbidity (body
weight loss, clinical signs of illness) and mortality.

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical
significance between treatment groups is determined using the log-rank test. Body weight
changes are also analyzed to assess morbidity.

Safety Pharmacology

A battery of safety pharmacology studies is conducted to assess the potential adverse effects

of AV-5080 on major physiological systems.

Mutagenicity (Ames Test):

Objective: To evaluate the potential of AV-5080 and its metabolites to induce point mutations in

bacteria.

Methodology:

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are
used.
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o Test Conditions: The assay is performed with and without a metabolic activation system (S9
fraction from rat liver homogenate) to assess the mutagenicity of both the parent compound
and its metabolites.

e Procedure: The bacterial strains are exposed to various concentrations of AV-5080. The
mixture is then plated on a minimal agar medium lacking the required amino acid (histidine
or tryptophan).

 Incubation: The plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid) is counted. A substance is considered mutagenic if it
causes a dose-dependent increase in the number of revertant colonies compared to the
negative control.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is essential for a
comprehensive understanding of AV-5080.

Influenza Virus Neuraminidase Signaling Pathway

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and
the mechanism of action of neuraminidase inhibitors like AV-5080.

Caption: AV-5080 inhibits influenza neuraminidase, preventing the release of new virions.

Experimental Workflow for In Vitro Antiviral Activity

The following diagram outlines the typical workflow for assessing the in vitro efficacy of an
antiviral compound.
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Workflow for In Vitro Antiviral Activity Assessment
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Caption: Standard workflow for determining the in vitro antiviral efficacy of AV-5080.
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Logical Relationship of Preclinical Development

This diagram illustrates the logical progression of preclinical studies for a novel antiviral drug
candidate like AV-5080.
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Preclinical Development Pathway for AV-5080
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Caption: The logical progression of preclinical development for AV-5080.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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